molecular formula C11H7NO5 B12103727 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

Cat. No.: B12103727
M. Wt: 233.18 g/mol
InChI Key: JRDHFVSPYRKGDJ-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is a quinoline derivative featuring a bicyclic aromatic system fused with a pyridine-like ring and two carboxylic acid groups at positions 2 and 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

4-oxo-1H-quinoline-2,6-dicarboxylic acid

InChI

InChI=1S/C11H7NO5/c13-9-4-8(11(16)17)12-7-2-1-5(10(14)15)3-6(7)9/h1-4H,(H,12,13)(H,14,15)(H,16,17)

InChI Key

JRDHFVSPYRKGDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Esterification of the Dicarboxylic Acid Precursor
    The quinoline dicarboxylic acid undergoes esterification with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux. This step converts the carboxylic acid groups into methyl esters, yielding this compound dimethyl ester.

    Dicarboxylic acid+2CH3OHH2SO4Dimethyl ester+2H2O\text{Dicarboxylic acid} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dimethyl ester} + 2\text{H}_2\text{O}

    Typical conditions include refluxing for 4–6 hours at 60–80°C, with yields exceeding 80%.

  • Selective Hydrolysis of Esters
    The dimethyl ester is hydrolyzed back to the dicarboxylic acid using aqueous sodium hydroxide (2N) under reflux, followed by acidification with hydrochloric acid to pH 4. This step achieves near-quantitative recovery of the dicarboxylic acid.

Cyclization via Gould-Jacobs Reaction

The Gould-Jacobs reaction, a classical method for synthesizing 4-quinolone derivatives, is adaptable for producing the 2,6-dicarboxylic acid variant. This one-pot cyclization involves thermal ring closure of malonic acid derivatives.

Procedure and Optimization

  • Starting Material : Ethyl malonate derivatives substituted with aromatic amines.

  • Conditions : Heating in high-boiling solvents like diphenyl ether at 240–255°C for 4–6 hours.

  • Mechanism : The reaction proceeds via keto-enol tautomerism, followed by cyclodehydration to form the quinoline core.

Example :
Ethyl 2-((2,6-dicarboxyphenyl)amino)malonate undergoes cyclization in diphenyl ether at 255°C, yielding this compound ethyl ester. Subsequent hydrolysis with NaOH (10% aqueous) produces the target dicarboxylic acid.

Industrial-Scale Production Methods

Industrial protocols prioritize cost efficiency and scalability. Continuous flow reactors and catalytic systems are employed to enhance yield and reduce reaction times.

Key Innovations

  • Continuous Flow Esterification :
    Using immobilized acid catalysts (e.g., sulfonated polystyrene resins), methanol and dicarboxylic acid are passed through a reactor at 100°C, achieving 95% conversion in 30 minutes.

  • Microwave-Assisted Hydrolysis :
    Microwave irradiation reduces hydrolysis time from hours to minutes. A mixture of dimethyl ester and NaOH (2N) irradiated at 150°C for 10 minutes yields 98% pure dicarboxylic acid.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantages
Classical EsterificationH₂SO₄, reflux, 6h80–8595Simple setup, low cost
Gould-JacobsDiphenyl ether, 255°C, 4h70–7590One-pot synthesis
Industrial FlowImmobilized catalyst, 100°C, 0.5h9599Scalable, high throughput

Challenges and Optimization Strategies

Common Issues

  • Byproduct Formation : Partial oxidation during cyclization can yield quinoline N-oxides. Using inert atmospheres (N₂ or Ar) minimizes this.

  • Low Solubility : The dicarboxylic acid precipitates prematurely in aqueous hydrolysis. Adding co-solvents (e.g., DMF) improves dissolution and yield.

Recent Advances

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters under mild conditions (pH 7, 40°C), avoiding acidic byproducts.

  • Photocatalytic Methods : TiO₂ nanoparticles under UV light accelerate esterification, reducing reaction time by 50% .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce 1,4-dihydroquinoline derivatives.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 4-Oxo-1,4-dihydroquinoline derivatives often involves modifications at various positions on the quinoline ring to enhance biological activity. For instance, studies have shown that substituents at the 3 and 6 positions can significantly affect the compound's affinity for specific receptors. A series of derivatives were synthesized to assess their pharmacological properties, particularly as selective ligands for cannabinoid receptors .

Key Synthetic Pathways

  • Carboxamide Derivatives : The synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been a focal point. These compounds were obtained through coupling reactions involving various amines and carboxylic acids. The resulting derivatives demonstrated varying affinities for CB2 receptors, indicating the influence of structural modifications on receptor selectivity .
  • Fluorinated Variants : The introduction of fluorine atoms at specific positions (e.g., 6-fluoro) has been explored to enhance antimicrobial activity. These fluorinated derivatives exhibited significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus .

Antimicrobial Activity

Research has demonstrated that 4-Oxo-1,4-dihydroquinoline derivatives possess considerable antimicrobial properties. A study evaluating a range of synthesized compounds found that several exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range. For example, one derivative showed an MIC of 4.1 mg/mL against Staphylococcus aureus, indicating its potential as an effective antimicrobial agent .

Cannabinoid Receptor Modulation

The compound has also been investigated for its role as a selective ligand for cannabinoid receptors. Studies have shown that certain derivatives can act as CB2 receptor agonists or antagonists, which may have implications for treating conditions such as pain and inflammation. The structure-activity relationship studies indicated that small changes in substituents could lead to significant variations in receptor affinity and functionality .

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on a series of synthesized 6-fluoro-1,4-dihydroquinoline derivatives revealed strong antibacterial activity against Gram-positive bacteria. The compounds were evaluated using the paper disc diffusion method and agar streak dilution method to determine their efficacy against various pathogens .

CompoundMIC (mg/mL)Activity
Compound A4.1Antibacterial
Compound B3.1Antibacterial
Compound C25Weak Antibacterial

Case Study 2: Cannabinoid Receptor Affinity

A study focused on the pharmacomodulation of 4-Oxo-1,4-dihydroquinoline-3-carboxamides reported on their selectivity for CB2 receptors. The research highlighted how modifications at different positions influenced binding affinities and functional responses at the receptor level. This work is crucial for developing new therapeutic agents targeting cannabinoid pathways .

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

Chelidamic Acid (4-Oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid; CAS 138-60-3)
  • Structure: A monocyclic pyridine derivative with carboxylic acid groups at positions 2 and 6 and a hydroxyl group at position 3.
  • Properties :
    • Melting point: 267°C (decomposition) .
    • Density: 1.726 g/cm³ .
    • Applications: Used as a chemical intermediate, particularly in coordination chemistry due to its chelating ability .
  • Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison: The quinoline derivative’s fused benzene ring increases molecular rigidity and lipophilicity compared to Chelidamic acid. This structural difference may enhance binding to hydrophobic targets in biological systems but reduce aqueous solubility.

1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic Acid (CID11390199)
  • Structure : Similar to Chelidamic acid but without the hydroxyl group.
  • Applications: Identified as a known inhibitor of 4-hydroxy-tetrahydrodipicolinate synthase, a target in Mycobacterium research .

The quinoline derivative’s extended aromatic system may offer stronger π-π stacking interactions in enzyme binding.

Quinoline-Based Analogues

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
  • Structure : Carboxylic acid at position 3 instead of 2 and 5.
  • Synthesis : Prepared via hydrolysis of ethyl esters under NaOH/EtOH conditions , with modifications for side-chain variations (e.g., alkylation, amidation) .
  • Applications: Explored as antimicrobial agents due to structural similarities to quinolone antibiotics (e.g., ciprofloxacin) .

This contrasts with the single carboxylic acid in position 3, which is typical in classical quinolone antibiotics.

4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic Acid
  • Structure : Carboxylic acids at positions 3 and 6.
  • Commercial Availability : Listed by Sigma-Aldrich, though sales are restricted to lab use .

Comparison :
The positional isomerism (2,6 vs. 3,6) alters electronic distribution and steric hindrance, which could influence pharmacokinetic properties like absorption and metabolism.

Piperidine and Other Heterocyclic Analogues

Piperidine-2,6-dicarboxylic Acid (CID557515)
  • Structure : A saturated six-membered ring with two carboxylic acids.
  • Applications : Studied as an inhibitor of bacterial enzymes .

Comparison: The saturated piperidine ring lacks aromaticity, reducing π-system interactions but increasing conformational flexibility.

Biological Activity

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (also known as quinoline-2,6-dicarboxylic acid) is a significant compound in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C11H9N1O4
  • Molecular Weight : 219.19 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research has indicated that derivatives of 4-Oxo-1,4-dihydroquinoline compounds exhibit significant anticancer properties. For instance, a study evaluated several derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results showed that certain compounds demonstrated strong cytotoxic effects compared to the reference drug Doxorubicin (Dox) .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundIC50 (μM)Cell LineReference
Compound 7b5.0MCF-7
Compound 8c3.2MCF-7
Doxorubicin10.0MCF-7

Endothelin Receptor Antagonism

A series of studies have shown that certain derivatives of 4-Oxo-1,4-dihydroquinoline act as potent endothelin receptor antagonists. One notable derivative exhibited an IC50 value of 0.8 nM for the ET_A receptor and demonstrated a high selectivity over the ET_B receptor, suggesting potential applications in treating conditions like pulmonary arterial hypertension .

BACE-1 Inhibition

Another significant area of research has focused on the potential of these compounds as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer’s disease. A specific derivative was identified with an IC50 of 1.89 μM, indicating its promise as a therapeutic agent for neurodegenerative diseases .

The biological activity of 4-Oxo-1,4-dihydroquinoline derivatives can be attributed to their ability to interact with various molecular targets:

  • Endothelin Receptors : The compounds bind selectively to endothelin receptors, modulating vascular tone and cellular proliferation.
  • BACE-1 Interaction : Molecular docking studies have suggested that these compounds can effectively inhibit BACE-1 by fitting into its active site, thereby preventing amyloid-beta peptide formation .

Study on Anticancer Properties

In a controlled study involving several synthesized quinoline derivatives, researchers observed that modifications at specific positions significantly enhanced anticancer activity. The study utilized both in vitro assays and molecular modeling to assess binding affinities and biological efficacy .

Evaluation of Endothelin Antagonism

A series of quinoline derivatives were subjected to FRET-based assays to evaluate their antagonistic effects on endothelin receptors. The most effective compound showed a remarkable selectivity profile and was compared against existing drugs in clinical use .

Q & A

Basic: What are the standard methods for synthesizing 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, and how are structural impurities minimized?

Answer: The compound is typically synthesized via condensation reactions involving precursors like ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate under KI catalysis, followed by saponification with NaOH . To minimize impurities (e.g., unreacted intermediates), purification steps such as recrystallization from ethanol or chromatography are critical. Reaction conditions (e.g., inert nitrogen atmosphere, controlled heating to 343 K) ensure reproducibility. Structural validation via X-ray crystallography or NMR confirms purity .

Basic: How is the compound characterized spectroscopically, and what key spectral markers indicate its purity?

Answer: Key techniques include:

  • 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 170–175 ppm (carboxylic carbons) confirm the core structure.
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~2500–3000 cm⁻¹ (O-H carboxylic acid) validate functional groups .
  • HPLC : Retention time consistency and absence of secondary peaks (>97% purity) are critical for assessing purity .

Advanced: How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Answer: Discrepancies often arise from polymorphic forms or hydrate vs. anhydrous states. For example:

  • Hydrated forms (e.g., CAS 199926-39-1) may show lower melting points due to water interactions .
  • Solubility variations in polar solvents (DMSO vs. water) can be addressed by controlled recrystallization or solvent-exchange protocols . Systematic differential scanning calorimetry (DSC) and powder XRD comparisons are recommended to identify polymorphs .

Advanced: What strategies optimize the synthesis of 4-substituted derivatives for structure-activity relationship (SAR) studies?

Answer: A one-pot method using KI/K2CO3 catalysis enables efficient 4-substitution (e.g., alkyl, aryl groups) under mild conditions (60–80°C, 12–24 hrs). Key steps:

  • Pre-functionalization of the pyridine ring to enhance electrophilicity at C4.
  • Use of microwave-assisted synthesis to reduce reaction time and improve yields (reported up to 85%) .
  • Post-synthetic modifications (e.g., esterification of carboxyl groups) enhance solubility for biological testing .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer: Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill Management : Neutralize with dry sand or non-combustible absorbents; avoid water to prevent dispersion .
  • Storage : Airtight containers in dry, cool conditions to prevent hydration/degradation .

Advanced: How does π-π stacking influence the compound’s crystallographic behavior and bioactivity?

Answer: X-ray studies reveal intramolecular O–H···O hydrogen bonds and π-π interactions between quinoline rings (3.34–3.68 Å spacing), stabilizing the planar structure. This stacking enhances:

  • Crystallinity : Facilitates predictable crystal packing for material science applications.
  • Bioactivity : Improved binding to bacterial DNA gyrase (via planar alignment with target enzymes), as seen in quinolone antibiotics .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity for pharmaceutical use?

Answer: Scale-up issues include:

  • Racemization : Aggressive heating or acidic conditions may degrade stereochemical integrity. Low-temperature saponification (e.g., NaOH/EtOH at 0–5°C) preserves configuration .
  • By-Product Formation : Chromatographic purification becomes impractical; instead, fractional crystallization or pH-controlled precipitation is used .
  • Process Analytical Technology (PAT) : In-line NMR or FTIR monitors reaction progression to ensure consistency .

Basic: What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

Answer: The dicarboxylate groups act as tridentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Characterization methods:

  • UV-Vis : d-d transition bands (e.g., Cu²⁺ at ~600 nm).
  • Magnetic Susceptibility : Determines metal oxidation states.
  • X-ray Diffraction : Resolves coordination geometry (e.g., octahedral vs. square planar) .

Advanced: How can computational modeling predict the compound’s reactivity in novel drug design?

Answer: Density functional theory (DFT) calculates:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization.
  • Docking Simulations : Predict binding affinity to targets (e.g., topoisomerase IV for antimicrobial activity).
  • ADMET Profiles : Estimate pharmacokinetics (e.g., logP for membrane permeability) .

Advanced: What analytical techniques resolve discrepancies in reported biological activity across studies?

Answer: Contradictions may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies:

  • Standardized Assays : Use reference antibiotics (e.g., ciprofloxacin) as internal controls.
  • Metabolite Profiling : LC-MS identifies degradation products that may alter activity.
  • Cellular Uptake Studies : Fluorescent tagging quantifies intracellular accumulation .

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